molecular formula C21H27NO5 B4001819 [4-(2-biphenylyloxy)butyl]isopropylamine oxalate

[4-(2-biphenylyloxy)butyl]isopropylamine oxalate

Cat. No.: B4001819
M. Wt: 373.4 g/mol
InChI Key: OPSLBAMPRXCHOW-UHFFFAOYSA-N
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Description

[4-(2-biphenylyloxy)butyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Science: Sorption and Degradation Studies

In environmental science, the study of phenoxy herbicides, a category to which [4-(2-biphenylyloxy)butyl]isopropylamine oxalate can be related due to its structural similarities, focuses on their sorption to soil and degradation. Werner et al. (2012) review experiments on 2,4-D and related compounds, highlighting the interaction with soil components and environmental fate. This research is crucial for understanding the environmental impact of such compounds, including their persistence and mobility in soil and water systems (Werner, Garratt, & Pigott, 2012).

Pharmacological Research: Antioxidant Properties

The compound’s pharmacological research relevance is underscored by its potential antioxidant properties. Studies on similar compounds, like synthetic phenolic antioxidants, have shown their presence in various environmental matrices and biological systems, hinting at the antioxidant capabilities that this compound might possess. Liu and Mabury (2020) discuss the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, pointing towards a need for future studies on their antioxidant activities and potential health benefits (Liu & Mabury, 2020).

Material Science: Energy Storage Applications

In the realm of material science, transition metal oxalates, including those related to this compound, have garnered interest as energy storage materials. Yeoh, Armer, and Lowe (2018) review the application of transition metal oxalates in various energy storage devices, suggesting that the compound’s structural characteristics could be leveraged in similar applications. This includes its potential role in lithium-ion batteries, supercapacitors, and redox flow batteries, highlighting the compound's versatility and importance in developing greener energy storage solutions (Yeoh, Armer, & Lowe, 2018).

Properties

IUPAC Name

oxalic acid;4-(2-phenylphenoxy)-N-propan-2-ylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-16(2)20-14-8-9-15-21-19-13-7-6-12-18(19)17-10-4-3-5-11-17;3-1(4)2(5)6/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLBAMPRXCHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.